Dextromethorphan hydrobromide monohydrate

Übersicht

Beschreibung

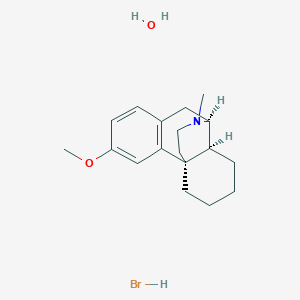

Dextromethorphan hydrobromide monohydrate (DXM HBr·H₂O) is a morphinan derivative widely used as a non-opioid antitussive agent. Its molecular formula is C₁₈H₂₅NO·HBr·H₂O, with a molecular weight of 370.32 g/mol (CAS: 6700-34-1) . Structurally, it is the dextrorotatory enantiomer of levomethorphan and acts as a low-affinity NMDA receptor antagonist . Key properties include:

- Melting Point: 116–119°C .

- Solubility: Sparingly soluble in water, freely soluble in chloroform and alcohol .

- Applications: Immediate-release cough suppressant in formulations like AXS-05 (combined with bupropion) and as a reference standard in cytochrome P450 2D6 enzyme studies .

- Toxicity: Classified as Acute Toxicity Category 3 (oral) and Chronic Aquatic Hazard Category 2 (H301, H411) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dextromethorphan-Hydrobromid-Monohydrat umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reduktion von Isochinolin-Octahydrid unter Verwendung von Kaliumborhydrid, gefolgt von einer Cyclisierung mit Aluminiumtrichlorid, um Dextromethorphan zu erhalten . Die Reaktionsbedingungen sind moderat, was es für die industrielle Produktion geeignet macht.

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Dextromethorphan-Hydrobromid-Monohydrat typischerweise die folgenden Schritte:

Reduktion: Isochinolin-Octahydrid wird mit Kaliumborhydrid reduziert.

Cyclisierung: Das reduzierte Produkt wird mit Aluminiumtrichlorid cyclisiert.

Reinigung: Das Endprodukt wird gereinigt, um eine hohe chirale Reinheit und Ausbeute zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dextromethorphan-Hydrobromid-Monohydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Dextrorphan, ein aktives Metabolit, zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um andere Derivate zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, um verschiedene Analoga zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile werden häufig verwendet.

Hauptprodukte:

Dextrorphan: Durch Oxidation gebildet.

Verschiedene Analoga: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Cough Suppression

Primary Use : DXM is predominantly utilized as a cough suppressant. It acts centrally on the cough center in the brain, specifically the medulla and nucleus tractus solitarius, to elevate the threshold for coughing without causing respiratory depression or sedation at therapeutic doses .

Dosage Forms :

- Liquid formulations (e.g., 15 mg/5 mL)

- Tablets and capsules (e.g., 15 mg, 30 mg)

- Extended-release oral suspensions

Pseudobulbar Affect (PBA)

In 2010, the FDA approved a combination of DXM and quinidine for treating pseudobulbar affect—a condition characterized by uncontrollable emotional outbursts. The combination enhances the bioavailability of DXM by inhibiting its metabolism, thus allowing higher serum concentrations to be achieved .

Neuroprotective Effects

Recent studies have indicated that DXM may possess neuroprotective properties, leading to potential applications in various neurological conditions:

- Depression : Some research suggests that DXM exhibits fast-acting antidepressant effects similar to ketamine .

- Traumatic Brain Injury (TBI) : Limited studies indicate potential benefits in TBI recovery through NMDA receptor modulation .

- Stroke Recovery : Investigations are ongoing regarding its role in improving neurological outcomes post-stroke .

Pain Management

DXM has been studied for its analgesic properties in several pain conditions:

- Cancer-related pain

- Post-operative pain

- Neuropathic pain

- Gastrointestinal pain

Clinical trials have shown promising results, although more extensive studies are required to establish definitive efficacy .

Seizure Disorders

Emerging evidence suggests that DXM may be beneficial in managing refractory seizures. Some clinical trials have reported positive outcomes in seizure control when DXM is used as an adjunct therapy .

Other Investigated Uses

Research continues into various other applications of DXM:

- Methotrexate Neurotoxicity : Case studies report resolution of neurologic deficits associated with methotrexate toxicity when treated with DXM .

- Parkinson's Disease : Some studies indicate improvements in symptoms related to Parkinson's disease with DXM administration .

- Autism Spectrum Disorders : Data is conflicting regarding the behavioral improvements associated with DXM use in autism .

Case Studies and Research Findings

A variety of clinical studies have examined the diverse applications of DXM:

Wirkmechanismus

Dextromethorphan hydrobromide monohydrate acts primarily as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are involved in the modulation of pain and cough reflexes. It also interacts with sigma-1 receptors and serotonin reuptake pathways, contributing to its cough suppressant and potential antidepressant effects . The compound’s major metabolite, dextrorphan, also plays a role in its pharmacological activity by blocking NMDA receptors .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

DXM HBr·H₂O is compared to other morphinan derivatives and antitussives (Table 1):

Table 1: Physicochemical Comparison

Key Observations :

- Hydrate vs. Anhydrous Forms: The monohydrate form (DXM HBr·H₂O) has lower water solubility compared to anhydrous dextromethorphan hydrobromide (CAS: 125-69-9) due to crystalline hydration .

- Enantiomeric Differences : DXM (dextrorotatory) lacks opioid agonist activity, unlike levomethorphan (levorotatory), which binds to μ-opioid receptors .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Activity Comparison

Key Observations :

- Mechanism : DXM’s NMDA antagonism contrasts with codeine’s opioid-mediated cough suppression .

- Ecotoxicity : DXM HBr·H₂O is toxic to aquatic life (LC₅₀: 4.9 mg/L for rainbow trout), requiring careful disposal .

Analytical and Regulatory Considerations

Purity and Stability :

- DXM HBr·H₂O must meet USP standards (≥98% purity) using HPLC with UV detection at 280 nm .

- Impurity limits include ≤0.1% levomethorphan, ensuring enantiomeric purity .

Regulatory Status :

- DXM is available over-the-counter but regulated in formulations to prevent misuse (e.g., combination with guaifenesin) .

Biologische Aktivität

Dextromethorphan hydrobromide monohydrate (DXM) is a widely used cough suppressant, primarily recognized for its antitussive properties. Its biological activity extends beyond cough suppression, implicating various pharmacological mechanisms and therapeutic applications. This article delves into the biological activity of DXM, supported by data tables, case studies, and detailed research findings.

Dextromethorphan exhibits multiple mechanisms of action, which contribute to its diverse biological effects:

- NMDA Receptor Antagonism : DXM acts as an uncompetitive antagonist at the NMDA receptor, which is crucial for its dissociative effects. Its active metabolite, dextrorphan, is more potent in this regard .

- Serotonin Reuptake Inhibition : It functions as a nonselective serotonin reuptake inhibitor (SSRI), affecting serotonin levels in the brain .

- Sigma-1 Receptor Agonism : DXM also acts as an agonist for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .

- Muscarinic Acetylcholine Receptor Modulation : It serves as a negative allosteric modulator of nicotinic acetylcholine receptors, influencing cholinergic signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of DXM is characterized by rapid absorption and metabolism:

- Absorption : Following oral administration, DXM is quickly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within approximately 2.86 hours .

- Metabolism : The drug is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2D6 and CYP3A4), producing active metabolites such as dextrorphan and 3-methoxymorphinan . The metabolic pathway significantly impacts the drug's efficacy and duration of action.

Clinical Applications

Dextromethorphan has been investigated for various clinical applications beyond cough suppression:

- Cough Suppression : A study involving 43 patients demonstrated that a single dose of 30 mg DXM resulted in statistically significant reductions in cough sound pressure levels (CSPL) compared to placebo (P=0.019) .

| Study Group | Dose | Duration | Outcome |

|---|---|---|---|

| Cough Study | 30 mg | 90 min | Significant reduction in CSPL |

- Neurological Disorders : DXM has been explored for its potential benefits in conditions like amyotrophic lateral sclerosis (ALS), attention-deficit/hyperactivity disorder (ADHD), and Huntington’s disease. In one study, 60 ALS patients received 150-300 mg/day for up to 12 months with reported improvements in symptoms .

| Condition | Patient Population | Dose | Duration |

|---|---|---|---|

| ALS | 60 patients | 150-300 mg/day | 3-12 months |

| ADHD | 22 patients | 30 or 60 mg/day | 8 weeks |

| Huntington’s Disease | 11 patients | 120-960 mg/day | 4-8 weeks |

Case Studies

Several case studies highlight the efficacy of DXM in managing various health conditions:

- Management of Hyperglycemia : In one trial, DXM was administered at doses ranging from 60 to 270 mg to patients with diabetes mellitus, showing potential benefits in glycemic control .

- Neuroprotection During Surgery : A cohort of six cardiac surgery patients received DXM at doses between 2 to 38 mg/kg/day for four days, indicating neuroprotective effects during surgical procedures .

- Pain Management : A large study involving over 3,300 patients assessed DXM for pain management across various conditions, with doses ranging from 1.5 to 960 mg/day showing promising results .

Adverse Effects and Considerations

While generally well-tolerated, dextromethorphan can cause side effects such as dizziness, nausea, and gastrointestinal disturbances. Its safety profile is comparable to other common antitussives; however, caution is advised in populations with metabolic enzyme deficiencies (e.g., CYP2D6 poor metabolizers), where increased drug exposure may occur .

Q & A

Basic Research Questions

Q. How can researchers verify the purity and identity of dextromethorphan hydrobromide monohydrate (DXM) in experimental settings?

- Methodological Answer :

- Chromatographic Techniques : Use thin-layer chromatography (TLC) with ≥99% purity thresholds as a preliminary screen . For higher precision, employ HPLC or gas chromatography (GC) with retention time matching against certified reference materials (CRMs) .

- Spectroscopic Confirmation : Infrared (IR) absorption spectroscopy (e.g., 〈197K〉) and UV spectrophotometry (λmax: 227 nm, 280 nm) validate structural identity .

- Quantitative Standards : Trace analytical results to pharmacopeial standards (USP, Ph. Eur.) using CRMs with documented certificates of analysis (CoA) .

Q. What are the critical stability considerations for storing and handling DXM in laboratory conditions?

- Methodological Answer :

- Storage Conditions : Store at 2–30°C in airtight containers to prevent hydration/dehydration . Long-term stability (≥4 years) is achievable at -20°C for lyophilized forms .

- Decomposition Risks : Avoid heating above 119°C (melting point) to prevent toxic HBr and NOx emissions . Protect from alkalis and oxidizing agents to prevent incompatibility reactions .

- Solution Stability : Methanol-based solutions (1.0 mg/mL) are stable at +5°C for short-term use .

Advanced Research Questions

Q. How can DXM be utilized to study cytochrome P450 2D6 (CYP2D6) enzyme activity in metabolic phenotyping?

- Methodological Answer :

- Substrate Preparation : Dissolve DXM in potassium phosphate buffer (pH 7.4) at 20 mg/mL for in vitro CYP2D6 inhibition assays .

- Cocktail Approach : Co-administer with other CYP substrates (e.g., flurbiprofen for CYP2C9) to assess metabolic interactions. Ensure no cross-inhibition via control experiments .

- Urinary Metabolite Analysis : Quantify dextrorphan (CYP2D6 metabolite) using LC-MS/MS after 2-hour post-administration urine collection .

Q. What experimental designs are optimal for investigating DXM’s antagonism at NMDA and sigma-1 receptors in neurodegenerative models?

- Methodological Answer :

- Receptor Binding Assays : Use radioligands (e.g., [³H]MK-801 for NMDA receptors) in cortical neuron cultures. Measure IC50 values under glutamatergic stimulation .

- Neuroplasticity Studies : Apply DXM (1–10 µM) in electrophysiological setups (e.g., patch-clamp) to assess voltage-dependent calcium channel blockade .

- Sigma-1 Modulation : Combine DXM with selective sigma-1 agonists/antagonists in neuroprotection assays (e.g., oxygen-glucose deprivation models) .

Q. How can researchers resolve contradictions in DXM’s pharmacokinetic data across in vitro and in vivo models?

- Methodological Answer :

- Species-Specific CYP2D6 Activity : Normalize metabolic ratios (dextrorphan/dextromethorphan) against humanized transgenic mouse models .

- Tissue Distribution Profiling : Use autoradiography with ¹⁴C-labeled DXM to compare brain-to-plasma ratios in rodent vs. primate models .

- pH-Dependent Solubility : Adjust experimental media (e.g., 0.1 N HCl for solubility vs. 0.1 M NaOH for precipitation) to mimic physiological variability .

Q. What analytical methods are recommended to quantify enantiomeric impurities (e.g., levomethorphan) in DXM batches?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with mobile phase (hexane:ethanol:diethylamine, 90:10:0.1) to separate levomethorphan. Detection at 280 nm .

- USP Compliance : Follow revised USP monographs (e.g., 〈621〉) with acceptance criteria ≤0.10% levomethorphan. Validate via peak area normalization against CRMs .

Q. How can thermal decomposition products of DXM be characterized for toxicological risk assessment?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset (~200°C) .

- GC-MS Profiling : Capture HBr and NOx emissions using a DB-5MS column. Compare fragmentation patterns to NIST library entries .

- Aquatic Toxicity Testing : Expose Daphnia magna to decomposed residues (OECD 202 guidelines) to validate chronic toxicity (GHS09 classification) .

Eigenschaften

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTADZBLEUMJRG-IKNOHUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045569 | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6700-34-1 | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROMETHORPHAN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.